5-(4-Methylphenyl)pent-4-yn-1-ol

Catalog No.
S14698014
CAS No.
M.F
C12H14O
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Methylphenyl)pent-4-yn-1-ol

Product Name

5-(4-Methylphenyl)pent-4-yn-1-ol

IUPAC Name

5-(4-methylphenyl)pent-4-yn-1-ol

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C12H14O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h6-9,13H,2,4,10H2,1H3

InChI Key

GRCVTXIXDZRUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CCCCO

5-(4-Methylphenyl)pent-4-yn-1-ol is an organic compound characterized by a pentynol structure with a methylphenyl substituent. Its molecular formula is C11H12OC_{11}H_{12}O, and it features a terminal alcohol group (-OH) attached to a carbon chain that includes a triple bond (alkyne functionality). The compound's structure consists of a five-carbon backbone with an alkyne at the fourth position and an alcohol at the first position, alongside a para-methylphenyl group at the fifth carbon.

Typical of alcohols and alkynes, including:

  • Nucleophilic Substitution Reactions: The hydroxyl group can be converted into better leaving groups, facilitating nucleophilic attack.
  • Elimination Reactions: Under acidic conditions, dehydration can occur, leading to the formation of alkenes.
  • Reduction Reactions: The alkyne moiety can be reduced to form alkenes or alkanes using hydrogenation methods.
  • Formation of Ethers: Reacting with alkyl halides in the presence of a base can yield ethers via Williamson ether synthesis.

Synthesis of 5-(4-Methylphenyl)pent-4-yn-1-ol can be achieved through several methods:

  • Alkyne Hydroboration-Oxidation: Starting from 4-methylphenylacetylene, hydroboration followed by oxidation with hydrogen peroxide can yield the desired alcohol.
  • Sonogashira Coupling: This method involves coupling 4-methylphenyl iodide with terminal alkynes in the presence of palladium catalysts to form the compound.
  • Grignard Reaction: Reacting 4-methylphenylmagnesium bromide with an appropriate aldehyde or ketone followed by hydrolysis can also yield this compound.

5-(4-Methylphenyl)pent-4-yn-1-ol has potential applications in:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules, particularly in pharmaceutical chemistry.
  • Material Science: Its unique structure may be utilized in developing new materials with specific mechanical or thermal properties.
  • Research: It may serve as a probe for studying reaction mechanisms involving alkynes and alcohols.

Several compounds share structural similarities with 5-(4-Methylphenyl)pent-4-yn-1-ol. Here are some notable examples:

Compound NameStructure TypeUnique Features
5-(Phenyl)pent-4-yn-1-olAlkyne AlcoholLacks methyl substitution on the phenyl ring
1-(4-Methylphenyl)-2-butyneAlkyneContains a butyne structure instead of pentyne
5-(3-Methylphenyl)pent-4-yn-1-olAlkyne AlcoholMethyl group located at the meta position

Uniqueness of 5-(4-Methylphenyl)pent-4-yn-1-ol

The uniqueness of 5-(4-Methylphenyl)pent-4-yn-1-ol lies in its specific combination of functional groups and its positional arrangement. The para-methyl substitution on the phenyl ring provides distinct electronic properties compared to ortho or meta substitutions found in similar compounds. This structural feature may influence its reactivity and biological interactions differently than its analogs.

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

174.104465066 g/mol

Monoisotopic Mass

174.104465066 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

Explore Compound Types